molecular formula C15H17N3O2 B2871191 N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)propionamide CAS No. 1207020-49-2

N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)propionamide

Cat. No.: B2871191
CAS No.: 1207020-49-2
M. Wt: 271.32
InChI Key: BTNOTLUWGWSFNA-UHFFFAOYSA-N
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Description

“N-methyl-N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)propionamide” is a chemical compound. It is also known as “N-methyl-4-((6-methylpyridazin-3-yl)oxy)aniline” with the CAS Number: 1250605-38-9 . The compound has a molecular weight of 215.25 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13N3O/c1-9-3-8-12(15-14-9)16-11-6-4-10(13-2)5-7-11/h3-8,13H,1-2H3 . This code provides a specific representation of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.

Scientific Research Applications

Synthesis and Evaluation of Anti-inflammatory Activity

N-hydroxy methyl derivative of 2(4-isobutyl phenyl) propionamide was synthesized and showed potent anti-inflammatory activity in models like carrageenan-induced rat paw edema, highlighting its potential for therapeutic applications in inflammation-related conditions (Rajasekaran, Sivakumar, & Jayakar, 1999).

Inhibitor of the Met Kinase Superfamily

The substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors, showing promise for cancer therapy, especially after demonstrating complete tumor stasis in a Met-dependent human gastric carcinoma model (Schroeder et al., 2009).

Synthetic Studies in the 1,2-Dithiole Series

Methylation of N-tosyl derivative of 4-amino-1,2-dithiol-3-one led to the synthesis of 4-methylamino-3-thione, a compound that could have implications in the development of new pharmaceuticals, considering its unique structure and potential reactivity (Brown, Rae, & Sternhell, 1965).

Anticonvulsant Activity of Omega-(1H-imidazol-1-yl)-N-phenylacetamide and Propionamide Derivatives

The study synthesized and evaluated the anticonvulsant activity of several omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, identifying compounds with significant efficacy in maximal electroshock tests, which could lead to new treatments for epilepsy (Soyer, Kılıç, Erol, & Pabuccuoglu, 2004).

Novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide Derivatives as c-Met Kinase Inhibitors

A series of 4-phenoxypyridine derivatives were synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against various cancer cell lines, showing moderate to good antitumor activities. This research provides a foundation for the development of new cancer therapies (Liu et al., 2020).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes indicate various hazards such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

N-methyl-N-[4-(6-methylpyridazin-3-yl)oxyphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-4-15(19)18(3)12-6-8-13(9-7-12)20-14-10-5-11(2)16-17-14/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNOTLUWGWSFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C)C1=CC=C(C=C1)OC2=NN=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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